molecular formula C10H11FO2 B6226505 1-(5-fluoro-2-methoxyphenyl)propan-1-one CAS No. 653-64-5

1-(5-fluoro-2-methoxyphenyl)propan-1-one

Cat. No. B6226505
CAS RN: 653-64-5
M. Wt: 182.2
InChI Key:
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Description

1-(5-Fluoro-2-methoxyphenyl)propan-1-one, commonly referred to as 5-Fluoromethoxyphenylpropan-1-one or 5-Fluoro-Methoxyphenylpropan-1-one, is a synthetic organic compound that has been used for a variety of scientific research applications. It is a fluorinated derivative of phenylpropan-1-one and is known for its chemical stability, low volatility, and low toxicity. This compound has been used in a variety of research areas, including biochemistry, pharmacology, and chemical synthesis.

Scientific Research Applications

5-Fluoro-Methoxyphenylpropan-1-one has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various compounds, such as the anticonvulsant drug pregabalin, and as a reagent for the synthesis of other compounds, such as the anti-inflammatory drug celecoxib. Additionally, it has been used as a starting material for the synthesis of a variety of other compounds, such as the anti-cancer drug lapatinib.

Mechanism of Action

The exact mechanism of action of 5-Fluoro-Methoxyphenylpropan-1-one is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. Additionally, it is believed to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
5-Fluoro-Methoxyphenylpropan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been shown to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Fluoro-Methoxyphenylpropan-1-one in laboratory experiments is its chemical stability and low volatility. Additionally, it is relatively non-toxic, making it an ideal choice for laboratory use. The main limitation of using 5-Fluoro-Methoxyphenylpropan-1-one in laboratory experiments is its limited availability. Additionally, its low solubility in water may limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for research involving 5-Fluoro-Methoxyphenylpropan-1-one. One potential direction is to further investigate its potential as a substrate for the synthesis of various compounds. Additionally, further research into its mechanism of action and its biochemical and physiological effects could yield valuable insights into its potential therapeutic applications. Additionally, further research into its effects on the metabolism of drugs could provide useful information for drug development. Finally, further research into its solubility in various solvents could provide useful information for its use in laboratory experiments.

Synthesis Methods

5-Fluoro-Methoxyphenylpropan-1-one can be synthesized using a variety of methods. The most common method involves the reaction of 5-fluorotoluene with a base such as sodium ethoxide in ethanol. This reaction yields a mixture of the desired product and byproducts, which can be separated by column chromatography. Other methods, such as the reaction of 5-fluorotoluene with a Grignard reagent, or the reaction of a fluorinated Grignard reagent with an aldehyde, can also be used to synthesize 5-Fluoro-Methoxyphenylpropan-1-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-fluoro-2-methoxyphenyl)propan-1-one involves the conversion of 5-fluoro-2-methoxybenzene to the corresponding acid, followed by conversion to the acid chloride and subsequent reaction with propan-1-one.", "Starting Materials": [ "5-fluoro-2-methoxybenzene", "Sodium hydroxide", "Sulfuric acid", "Phosphorus pentachloride", "Propan-1-one", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-2-methoxybenzene in a mixture of sodium hydroxide and water, and add sulfuric acid dropwise with stirring. Cool the mixture in an ice bath and collect the resulting solid by filtration. Wash the solid with water and dry to obtain 5-fluoro-2-methoxybenzoic acid.", "Step 2: Dissolve 5-fluoro-2-methoxybenzoic acid in dry dichloromethane and add phosphorus pentachloride dropwise with stirring. After the addition is complete, reflux the mixture for 2 hours. Cool the mixture and add ice. Extract the resulting mixture with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-fluoro-2-methoxybenzoyl chloride.", "Step 3: Dissolve 5-fluoro-2-methoxybenzoyl chloride and propan-1-one in dry dichloromethane and add triethylamine dropwise with stirring. After the addition is complete, reflux the mixture for 2 hours. Cool the mixture and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain 1-(5-fluoro-2-methoxyphenyl)propan-1-one." ] }

CAS RN

653-64-5

Product Name

1-(5-fluoro-2-methoxyphenyl)propan-1-one

Molecular Formula

C10H11FO2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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